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Abstract

(+)-Intermedine, a member of the pyrrolizidine alkaloid (PA) class of secondary metabolites, is
a naturally occurring compound found in various plant species, notably within the Boraginaceae
family. Historically associated with hepatotoxicity, recent research has delved deeper into its
complex biological activities and mechanisms of action. This technical guide provides a
comprehensive overview of (+)-Intermedine, encompassing its chemical properties, natural
occurrence, biosynthesis, and its multifaceted role as a secondary metabolite. A significant
focus is placed on its toxicological profile, particularly the signaling pathways involved in its
cytotoxic effects. This document aims to serve as an in-depth resource, presenting quantitative
data in structured tables, detailing experimental protocols, and providing visual representations
of key biological processes to facilitate a thorough understanding for researchers, scientists,
and professionals in drug development.

Chemical and Physical Properties

(+)-Intermedine is a monoester pyrrolizidine alkaloid. Its structure consists of a retronecine
base esterified with angelic acid.
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Property Value

Molecular Formula C15H25NOs

Molecular Weight 299.36 g/mol
1R,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-

UPAC Name L(yrrolizin?7-yl])r/neths/ll (ZZ)—Z—methylb)l/Jt—Z—enoate

CAS Number 10285-06-0

Appearance Volatile solid

Solubility Soluble in water

pKa Weakly acidic

Natural Occurrence and Ecological Role

(+)-Intermedine is predominantly found in plants belonging to the Boraginaceae family, with
Symphytum officinale (comfrey) being a notable source. It also occurs in other genera such as
Amsinckia, Heliotropium, and Echium. As a secondary metabolite, (+)-Intermedine plays a
crucial role in the chemical defense mechanisms of these plants, deterring herbivores due to its
toxicity.[1] The presence of (+)-Intermedine and other PAs in these plants can lead to
contamination of honey, herbal remedies, and other agricultural products, posing a risk to
human and animal health.

Biosynthesis

The biosynthesis of (+)-Intermedine involves two primary pathways: the formation of the
necine base, retronecine, and the synthesis of the necic acid, angelic acid, followed by their
esterification.

Biosynthesis of Retronecine

The biosynthesis of the retronecine core originates from L-arginine or L-ornithine, which are
converted to putrescine. Two molecules of putrescine are then condensed to form
homospermidine, a key intermediate. Through a series of oxidation, cyclization, and reduction
reactions catalyzed by enzymes such as homospermidine synthase, the pyrrolizidine ring
system of retronecine is formed.
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Biosynthesis of the Retronecine Base.

Biosynthesis of Angelic Acid

Angelic acid is derived from the branched-chain amino acid L-isoleucine.[2] The biosynthetic
pathway involves the deamination of isoleucine to its corresponding a-keto acid, followed by a
series of enzymatic modifications including oxidative decarboxylation to form tiglic acid, which

is then isomerized to angelic acid.[2][3]
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Biosynthesis of Angelic Acid.

Esterification

The final step in the biosynthesis of (+)-Intermedine is the esterification of the retronecine
base with angelic acid. This reaction is catalyzed by an uncharacterized esterifying enzyme,
which links the carboxyl group of angelic acid to the primary hydroxyl group of retronecine.

Biological Activities and Toxicology

The biological effects of (+)-Intermedine are primarily associated with its toxicity, particularly its
hepatotoxicity. However, like other PAs, it is also being investigated for other potential
pharmacological activities.
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Hepatotoxicity and Mechanism of Action

(+)-Intermedine is a known hepatotoxin.[4] Its toxicity is mediated by its metabolic activation in
the liver by cytochrome P450 enzymes, which convert it into a reactive pyrrolic ester. This
metabolite can form adducts with cellular macromolecules, including DNA and proteins, leading
to cellular damage and apoptosis.

The primary mechanism of (+)-Intermedine-induced hepatotoxicity involves the induction of
mitochondria-mediated apoptosis. This process is characterized by an increase in intracellular
reactive oxygen species (ROS), which leads to mitochondrial dysfunction.

The signaling pathway for (+)-Intermedine-induced apoptosis is as follows:

Increased ROS Production: (+)-Intermedine treatment leads to a significant increase in
intracellular ROS levels.

e Mitochondrial Membrane Potential (MMP) Depolarization: The elevated ROS causes a loss
of MMP.

o Cytochrome c Release: The disruption of the mitochondrial membrane results in the release
of cytochrome c into the cytoplasm.

o Caspase Activation: Cytochrome c activates a cascade of caspases, including caspase-9
and caspase-3.

o Apoptosis: Activated caspase-3 executes the final stages of apoptosis, leading to cell death.
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Signaling Pathway of (+)-Intermedine-Induced Apoptosis.
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Quantitative Cytotoxicity Data

The cytotoxic effects of (+)-Intermedine have been evaluated in various cell lines. The half-
maximal inhibitory concentration (IC50) values are summarized below.

Cell Line IC50 (pM)
Primary mouse hepatocytes 239.39
Human hepatocytes (HepG2) >334
Human embryonic kidney (HEK293) >334

Data extracted from in vitro studies.

Genotoxicity, Neurotoxicity, and Carcinogenicity

o Genotoxicity: As a pyrrolizidine alkaloid, (+)-Intermedine is considered to have genotoxic
potential. Its reactive pyrrolic metabolites can form DNA adducts, which can lead to
mutations and chromosomal damage.

» Neurotoxicity: While some pyrrolizidine alkaloids are known to be neurotoxic, specific data
on the neurotoxicity of (+)-Intermedine is limited. General neurotoxic effects of PAs can
include central nervous system disturbances.

» Carcinogenicity: The carcinogenicity of (+)-Intermedine has not been definitively
established. However, due to its genotoxic nature and the known carcinogenicity of other
PAs, it is considered a potential carcinogen. Long-term carcinogenicity studies are required
for a conclusive assessment.

Experimental Protocols
Isolation and Purification of (+)-Intermedine from
Symphytum officinale

This protocol outlines a general procedure for the extraction and purification of (+)-Intermedine
from the roots of Symphytum officinale.
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Materials:

e Dried and powdered Symphytum officinale roots

e Methanol

e 1 M Sulfuric acid

e Ammonia solution (25%)

e Dichloromethane

e Anhydrous sodium sulfate

« Silica gel for column chromatography

e Solvent system for column chromatography (e.g., dichloromethane:methanol gradient)
e Rotary evaporator

e Thin-layer chromatography (TLC) plates (silica gel 60 F254)

» Developing solvent for TLC (e.g., chloroform:methanol:ammonia)
» Dragendorff's reagent

Procedure:

o Extraction: Macerate the powdered root material with methanol for 24 hours at room
temperature. Filter the extract and repeat the extraction process twice. Combine the
methanolic extracts and concentrate under reduced pressure using a rotary evaporator.

o Acid-Base Extraction: Dissolve the crude extract in 1 M sulfuric acid. Wash the acidic
solution with dichloromethane to remove non-alkaloidal compounds. Basify the aqueous
layer to pH 9-10 with ammonia solution.

 Liquid-Liquid Extraction: Extract the alkaloids from the basified aqueous solution with
dichloromethane. Repeat the extraction three times. Combine the dichloromethane extracts,
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dry over anhydrous sodium sulfate, and evaporate to dryness.

Column Chromatography: Dissolve the crude alkaloid extract in a minimal amount of the
initial mobile phase and apply it to a silica gel column. Elute the column with a gradient of
dichloromethane and methanol.

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC.
Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent
(alkaloids appear as orange-red spots).

Purification: Combine the fractions containing (+)-Intermedine and further purify by
preparative TLC or HPLC if necessary.
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Workflow for the Isolation of (+)-Intermedine.
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Quantitative Analysis by High-Performance Liquid
Chromatography (HPLC)

Instrumentation:

e HPLC system with a UV detector

e C18 analytical column (e.g., 4.6 x 250 mm, 5 pum)
Mobile Phase:

o A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical
gradient might start with a low percentage of acetonitrile and increase over time.

Procedure:

o Standard Preparation: Prepare a stock solution of (+)-Intermedine standard of known
concentration in methanol. Prepare a series of calibration standards by diluting the stock
solution.

o Sample Preparation: Extract the plant material or other samples as described in the isolation
protocol. Dissolve a known amount of the final extract in the mobile phase. Filter the sample
through a 0.45 pm syringe filter before injection.

o Chromatographic Conditions:

(¢]

Flow rate: 1.0 mL/min

[¢]

Injection volume: 20 L

[¢]

Column temperature: 25 °C

o

Detection wavelength: 220 nm

¢ Analysis: Inject the standard solutions to construct a calibration curve (peak area vs.
concentration). Inject the sample solutions and determine the peak area of (+)-Intermedine.
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Quantification: Calculate the concentration of (+)-Intermedine in the sample using the
calibration curve.

Cell Viability Assay (MTT Assay)

Materials:

Hepatocyte cell line (e.g., HepG2)
Cell culture medium (e.g., DMEM) with 10% FBS
(+)-Intermedine stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

DMSO
96-well microplate

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for
24 hours.

Treatment: Treat the cells with various concentrations of (+)-Intermedine (typically ranging
from 1 to 500 uM) for 24 or 48 hours. Include a vehicle control (DMSO) and a negative
control (untreated cells).

MTT Addition: After the incubation period, add 20 pL of MTT solution to each well and
incubate for 4 hours at 37 °C.

Formazan Solubilization: Remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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» Calculation: Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

Hepatocyte cell line

(+)-Intermedine

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and binding buffer)

Flow cytometer
Procedure:

o Cell Treatment: Seed cells and treat with different concentrations of (+)-Intermedine for a
specified time (e.g., 24 hours).

o Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

e Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Pl according to
the manufacturer's protocol.

 Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
» Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

o Live cells: Annexin V-negative and Pl-negative

o Early apoptotic cells: Annexin V-positive and Pl-negative

o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive

Conclusion

(+)-Intermedine, as a pyrrolizidine alkaloid, presents a dual profile of significant toxicological
concern and potential for further scientific investigation. Its well-established hepatotoxicity,
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mediated through the induction of mitochondria-mediated apoptosis, underscores the health
risks associated with the consumption of plants containing this secondary metabolite. The
detailed understanding of its chemical properties, biosynthesis, and mechanisms of action
provided in this guide is crucial for risk assessment and the development of mitigation
strategies in food and herbal medicine safety. Furthermore, the elucidation of its biological
activities and signaling pathways may open avenues for its use as a pharmacological tool or a
lead compound in drug discovery, provided its toxic properties can be effectively managed or
modified. The experimental protocols detailed herein offer a practical framewaork for
researchers to further explore the multifaceted nature of (+)-Intermedine. Continued research
into its in vivo pharmacokinetics, metabolism, and broader toxicological profile is essential for a
complete understanding of its impact on biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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